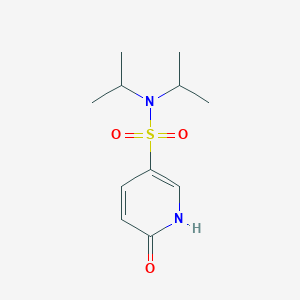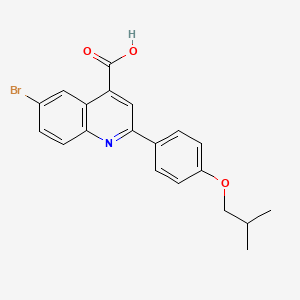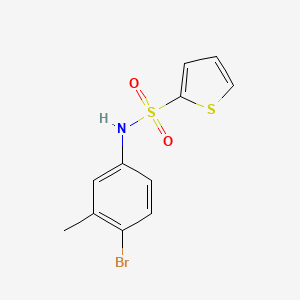
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide, also known as BFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFB belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide exerts its inhibitory effects on CK2 and PIM1 by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to their substrate proteins, thereby inhibiting their activity. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2 and PIM1, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for CK2 and PIM1. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide also has good solubility in aqueous solutions, making it easy to handle in the lab. However, N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has some limitations, including its complex synthesis method and high cost. Additionally, N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide. One area of research could be to investigate the potential of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide as a cancer therapy in vivo. Another area of research could be to explore the effects of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide on other protein kinases and cellular processes. Additionally, further studies could be conducted to optimize the synthesis method of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide and to develop more cost-effective methods for its production.
Conclusion:
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinases CK2 and PIM1, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Although N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has some limitations, including its complex synthesis method and high cost, there are several future directions for research on N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide that could lead to its development as a useful tool in scientific research.
Méthodes De Synthèse
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide can be synthesized using a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide. The synthesis of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide is a complex process that requires careful handling of the reagents and precise control of reaction conditions.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinases CK2 and PIM1, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-3-5-12(10(2)7-9)15(19)18-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGPWVIOWWDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)


![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)

